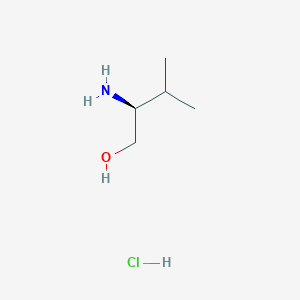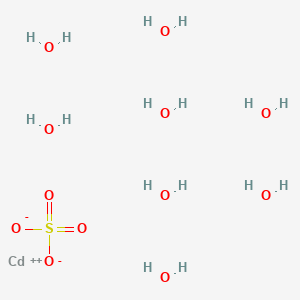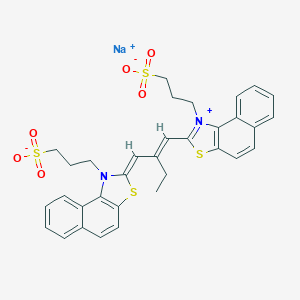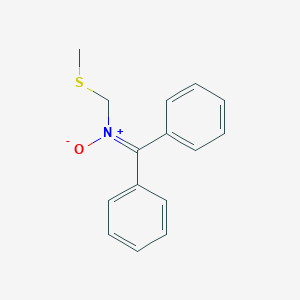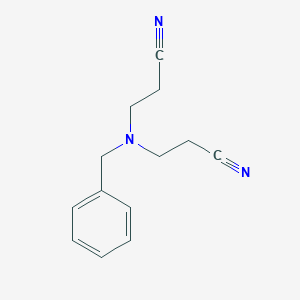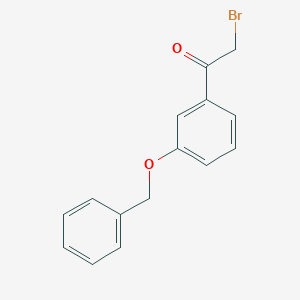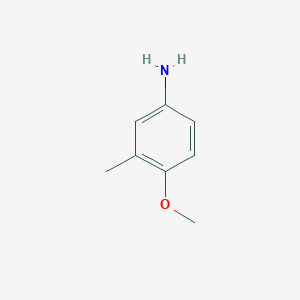
4-甲氧基-3-甲基苯胺
概述
描述
4-Methoxy-3-methylaniline is a chemical compound that has been studied for its potential applications in various fields, including medicinal chemistry and materials science. It is an aromatic amine derivative characterized by a methoxy group and a methyl group attached to the benzene ring.
Synthesis Analysis
The synthesis of compounds related to 4-methoxy-3-methylaniline has been explored in several studies. A stereoselective approach for synthesizing pyrrolidines, which are structurally related to 4-methoxy-3-methylaniline, was described, highlighting its relevance to antitumor and antibacterial compounds . Another study focused on the synthesis of a zinc(II) complex with 4-methoxyaniline, which involved characterizing the compound using elemental analysis and spectroscopic techniques . Additionally, the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline from 4-methoxyaniline through cyclization, nitrification, and chlorination was reported, emphasizing the method's suitability for large-scale production . Furthermore, 2-methyl-4-methoxyaniline was synthesized from o-nitrotoluene using a catalyst system comprising acidic ionic liquid and Pt/C, demonstrating the influence of various reaction conditions on the selectivity and conversion rates .
Molecular Structure Analysis
The molecular structure of compounds related to 4-methoxy-3-methylaniline has been determined using various techniques. For instance, the crystal structure of a zinc(II) complex with 4-methoxyaniline was elucidated by single-crystal X-ray crystallography, revealing a triclinic crystal system and a slightly distorted square pyramidal geometry . In another study, the structures of unexpected products formed from the reaction of 4-methoxyaniline with methyl comenate were determined through spectroscopic behavior and confirmed by X-ray crystallography .
Chemical Reactions Analysis
The reactivity of 4-methoxyaniline, a related compound to 4-methoxy-3-methylaniline, has been investigated in various chemical reactions. It was found that 4-methoxyaniline could produce unexpected products with an azomethyne moiety when reacted with methyl comenate, which is unlike the behavior of most other aromatic amines . This indicates that the methoxy group can significantly influence the outcome of reactions involving aromatic amines.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-methoxy-3-methylaniline derivatives have been studied to some extent. The antimicrobial activities of the zinc(II) complex with 4-methoxyaniline were assessed using a well diffusion method, and the compound exhibited inhibitory effects against several bacteria and fungi . The study on the synthesis of 2-methyl-4-methoxyaniline also provided insights into the effects of reaction parameters on the physical properties of the product, such as selectivity and conversion efficiency .
科学研究应用
Methylation of Anilines
- Scientific Field : Organic Chemistry
- Application Summary : 4-Methoxy-3-methylaniline is used in the methylation of anilines, a process that is important in the synthesis of bio-active compounds in the pharmaceutical industry .
- Methods of Application : This process involves a hydrogen autotransfer reaction, which starts with the dehydrogenation of methanol to form a more reactive aldehyde or ketone. This then undergoes reactions like aldol condensation or imine formation. The hydrogen abstracted in the first step is used to hydrogenate the intermediate product, resulting in the overall formation of new C–C or C–N single bonds .
- Results : This method allows for the effective methylation of anilines with methanol to selectively give N-methylanilines. The procedure proceeds under mild conditions (60 °C) in a practical manner .
Production of 8-Methoxy-7-Methylalloxazine
- Scientific Field : Organic Chemistry
- Application Summary : 4-Methoxy-3-methylaniline is used in the production of 8-methoxy-7-methylalloxazine .
- Methods of Application : The process involves an electrophilic substitution, using a 2-methoxy-substituted iron complex sail. This is followed by oxidative cyclization with concomitant aromation of the resulting iron complex .
- Results : The reaction will need solvent ethanol, H2O .
Preparation of Triamine Pyrimidine Derivatives
- Scientific Field : Medicinal Chemistry
- Application Summary : 4-Methoxy-3-methylaniline is used in the preparation of triamine pyrimidine derivatives, which have shown potential as antitumor agents .
- Methods of Application : The synthesis of these derivatives involves the reaction of 4-Methoxy-3-methylaniline with a suitable pyrimidine derivative under appropriate conditions .
- Results : The resulting triamine pyrimidine derivatives have shown promising results in preliminary tests for antitumor activity .
Synthesis of Substituted Bicyclic Heterocycles
- Scientific Field : Organic Chemistry
- Application Summary : 4-Methoxy-3-methylaniline is also used for synthesising substituted bicyclic heterocycles, including quinolines, benzotriazoles and benzimidazoles analogues .
- Methods of Application : This involves a series of reactions including electrophilic substitution, cyclization, and aromatization .
- Results : These applications are particularly relevant to the development of active pharmaceutical ingredients (APIs), showing strong antitumor and antiviral activities .
Synthesis of 8-Methoxy-7-Methylalloxazine
- Scientific Field : Organic Chemistry
- Application Summary : 4-Methoxy-3-methylaniline is used in the synthesis of 8-methoxy-7-methylalloxazine .
- Methods of Application : The process involves an electrophilic substitution, using a 2-methoxy-substituted iron complex sail. This is followed by oxidative cyclization with concomitant aromation of the resulting iron complex .
- Results : The reaction will need solvent ethanol, H2O .
Selective Utilization of Methoxy Groups
- Scientific Field : Organic Chemistry
- Application Summary : 4-Methoxy-3-methylaniline is used in the selective utilization of methoxy groups .
- Methods of Application : The process involves the use of a LiI/HMimBF4 catalytic system. The conversion of N-methylaniline and the yield of N,N-dimethylaniline increased with increasing amount of LiI .
- Results : This method may have resulted from the increased acidity of the catalytic system .
安全和危害
属性
IUPAC Name |
4-methoxy-3-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6-5-7(9)3-4-8(6)10-2/h3-5H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFWPZNNZUCPLAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20159625 | |
| Record name | Benzenamine, 4-methoxy-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20159625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-3-methylaniline | |
CAS RN |
136-90-3 | |
| Record name | 4-Methoxy-3-methylaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=136-90-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 4-methoxy-3-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000136903 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 4-methoxy-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20159625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methyl-4-methoxybenzenamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

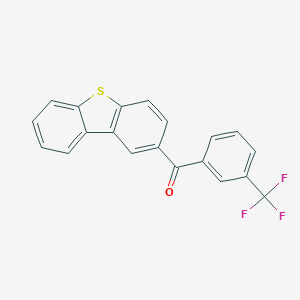
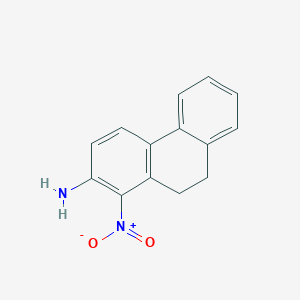
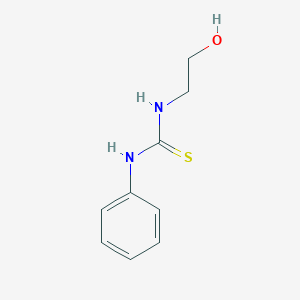
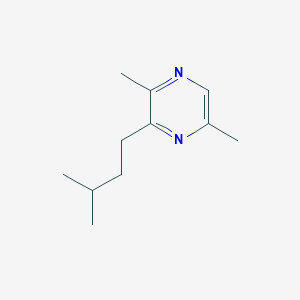
![5-Azoniaspiro[4.5]decane](/img/structure/B90742.png)

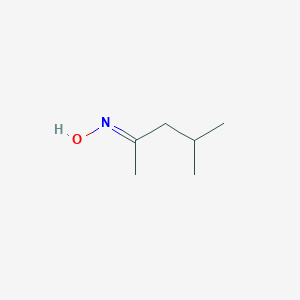
acetic acid](/img/structure/B90747.png)
